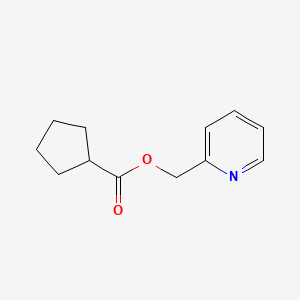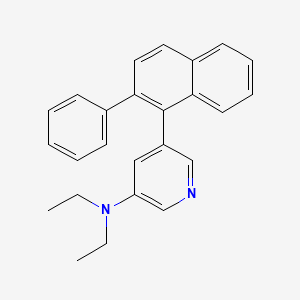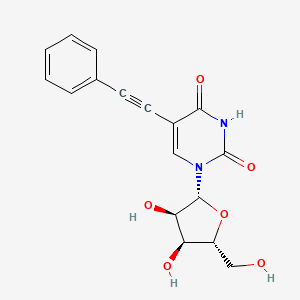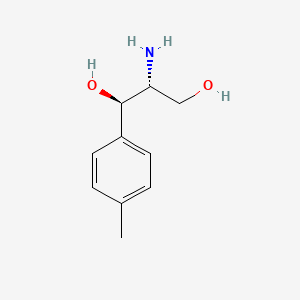
Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester is an organic compound that combines a cyclopentane ring with a carboxylic acid ester and a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Esterification of Cyclopentanecarboxylic Acid
- Cyclopentanecarboxylic acid can be esterified with 2-pyridinylmethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions with an appropriate solvent like toluene or dichloromethane.
-
Hydroxycarbonylation of Cyclopentene
- Cyclopentene can undergo palladium-catalyzed hydroxycarbonylation in the presence of carbon monoxide and water to form cyclopentanecarboxylic acid, which can then be esterified with 2-pyridinylmethanol.
Industrial Production Methods
Industrial production methods for cyclopentanecarboxylic acid, 2-pyridinylmethyl ester would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
-
Reduction
- Reduction of the ester group can yield the corresponding alcohol, cyclopentanemethanol, and 2-pyridinylmethanol.
-
Substitution
- The ester group can be hydrolyzed to form cyclopentanecarboxylic acid and 2-pyridinylmethanol under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous acid (HCl) or base (NaOH) under reflux.
Major Products
Oxidation: Cyclopentanecarboxylic acid, 2-pyridinylmethyl N-oxide.
Reduction: Cyclopentanemethanol, 2-pyridinylmethanol.
Hydrolysis: Cyclopentanecarboxylic acid, 2-pyridinylmethanol.
Applications De Recherche Scientifique
Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester has several applications in scientific research:
-
Chemistry
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Serves as a building block in the synthesis of heterocyclic compounds.
-
Biology
- Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
-
Medicine
- Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
-
Industry
- Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclopentanecarboxylic acid, 2-pyridinylmethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in coordination with metal ions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
Cyclopentanecarboxylic acid, methyl ester
- Similar structure but lacks the pyridine moiety, making it less versatile in coordination chemistry.
-
Cyclopentanecarboxylic acid, ethyl ester
- Similar ester functionality but different alkyl group, affecting its physical properties and reactivity.
-
Cyclopentanecarboxylic acid, 2-pyridinyl ester
- Similar structure but without the methylene bridge, leading to different steric and electronic properties.
Uniqueness
Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester is unique due to the presence of both a cyclopentane ring and a pyridine moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
634199-57-8 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
pyridin-2-ylmethyl cyclopentanecarboxylate |
InChI |
InChI=1S/C12H15NO2/c14-12(10-5-1-2-6-10)15-9-11-7-3-4-8-13-11/h3-4,7-8,10H,1-2,5-6,9H2 |
Clé InChI |
WQXCRCPCMVETMB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(=O)OCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)

![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12597465.png)
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12597490.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)

![3-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B12597500.png)





